Welcome to the BenchChem Online Store!
molecular formula C10H10O4 B134774 2,3-Dihydro-1,4-benzodioxin-6-yl acetate CAS No. 7159-14-0

2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Cat. No. B134774
M. Wt: 194.18 g/mol
InChI Key: VUFRIRUMGMOOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06602903B2

Procedure details

1 g of 2,3-dihydro-1,4-benzodioxin-6-yl acetate (5.149 mmol) is dissolved in a solution of methanol (7.5 ml) and, under an argon atmosphere, the mixture is made basic, dropwise, with a 10% sodium hydroxide solution. The mixture is stirred at ambient temperature for 4 hours. At the end of the reaction, the methanol is evaporated and the reaction medium is acidified (to pH=1) with a 2N HCl solution and then washed with ethyl acetate. After extraction, drying over MgSO4 is carried out and the product is concentrated in vacuo. Purification on a silica column allows an oil to be obtained (eluant: PE/AcOEt 8/2 then 7/3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)(=O)C.[OH-].[Na+].CCOC(C)=O>CO>[O:9]1[C:8]2[CH:13]=[CH:14][C:5]([OH:4])=[CH:6][C:7]=2[O:12][CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC2=C(OCCO2)C=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the product is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification on a silica column
CUSTOM
Type
CUSTOM
Details
to be obtained (eluant

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O1CCOC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.